

Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylpyrazin-2-ol

Cat. No.: B1670924

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol, also known as DPO, is a heterocyclic organic compound with the chemical formula $C_6H_8N_2O$.^{[1][2]} It has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its crucial role as a quorum-sensing autoinducer in various bacterial species, most notably the pathogenic bacterium *Vibrio cholerae*.^{[1][3][4]} Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling behaviors such as biofilm formation and virulence.^{[3][5]} Understanding the spectroscopic properties of **3,5-Dimethylpyrazin-2-ol** is fundamental for its identification, quantification, and for elucidating its mechanism of action in bacterial signaling pathways. This technical guide provides a comprehensive overview of the available spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the *Vibrio cholerae* quorum-sensing pathway.

Physicochemical Properties

Property	Value	Reference
CAS Number	60187-00-0	[2][6]
Molecular Formula	C ₆ H ₈ N ₂ O	[2]
Molecular Weight	124.14 g/mol	[2]
IUPAC Name	3,5-dimethylpyrazin-2-ol	
Synonyms	DPO, 3,5-Dimethyl-2-pyrazinol	[3]

Spectroscopic Data

Direct and complete experimental spectroscopic data for **3,5-Dimethylpyrazin-2-ol** is not readily available in public databases. However, based on the analysis of closely related and structurally similar compounds, such as 3,5-dimethylpyrazine-2-carboxylic acid and various substituted pyrazines, the expected spectral characteristics can be inferred. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5	Singlet	1H	H-6
~ 2.4	Singlet	3H	C ₅ -CH ₃
~ 2.2	Singlet	3H	C ₃ -CH ₃
Broad Singlet	1H	OH	N ₁ -H or O-H (tautomer dependent)

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The position of the hydroxyl proton is highly variable and may exchange with deuterium in deuterated solvents.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~ 155	C-2
~ 148	C-5
~ 135	C-3
~ 130	C-6
~ 21	C ₅ -CH ₃
~ 19	C ₃ -CH ₃

Note: Chemical shifts are predicted based on data from similar pyrazine structures.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
124	100	[M] ⁺ (Molecular Ion)
96	Variable	[M - CO] ⁺
81	Variable	[M - CO - CH ₃] ⁺
54	Variable	Further fragmentation

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H / N-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~ 1650	Strong	C=O stretch (in pyrazinone tautomer)
~ 1600	Medium	C=N stretch
~ 1450	Medium	C-H bend

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3,5-Dimethylpyrazin-2-ol**. These protocols are based on standard techniques for the analysis of small organic molecules.

Synthesis of 3,5-Dimethylpyrazin-2-ol

A common method for the synthesis of **3,5-Dimethylpyrazin-2-ol** involves the redox reaction of a corresponding dimethylpyrazine.^[1]

Materials:

- 2,5-Dimethylpyrazine
- Hydrogen Peroxide (30%)
- Sulfuric Acid
- Pyridine-N-oxide (catalyst)
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate

- Silica Gel for column chromatography

Procedure:

- Dissolve 2,5-dimethylpyrazine in a suitable organic solvent like dichloromethane.
- Add a catalytic amount of pyridine-N-oxide.
- Slowly add hydrogen peroxide to the mixture at room temperature while stirring.
- Carefully add concentrated sulfuric acid dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **3,5-Dimethylpyrazin-2-ol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of purified **3,5-Dimethylpyrazin-2-ol** in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR Protocol:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate all peaks and determine the chemical shifts relative to the residual solvent peak.
- ¹³C NMR Protocol:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a sufficient number of scans for clear observation of all carbon signals.

Mass Spectrometry (MS)

- Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Protocol:
 - Infuse the sample solution into the ESI or EI source.
 - Acquire the mass spectrum in positive ion mode.
 - Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.
- Protocol:
 - Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Role in Bacterial Signaling

In *Vibrio cholerae*, **3,5-Dimethylpyrazin-2-ol** (DPO) acts as an autoinducer in a specific quorum-sensing circuit.[3][4] This pathway operates in parallel to other quorum-sensing systems in the bacterium.[3] The biosynthesis of DPO is dependent on the enzyme threonine dehydrogenase (Tdh) and utilizes threonine and alanine as precursors.[3]

DPO binds to and activates a cytoplasmic transcription factor called VqmA.[3][4] The resulting DPO-VqmA complex then activates the transcription of a small regulatory RNA (sRNA) named VqmR.[3][4] VqmR, in turn, represses the expression of genes that are essential for biofilm formation and the production of virulence factors.[3][9] This signaling cascade allows *V. cholerae* to modulate its collective behaviors in response to changes in population density.[3]

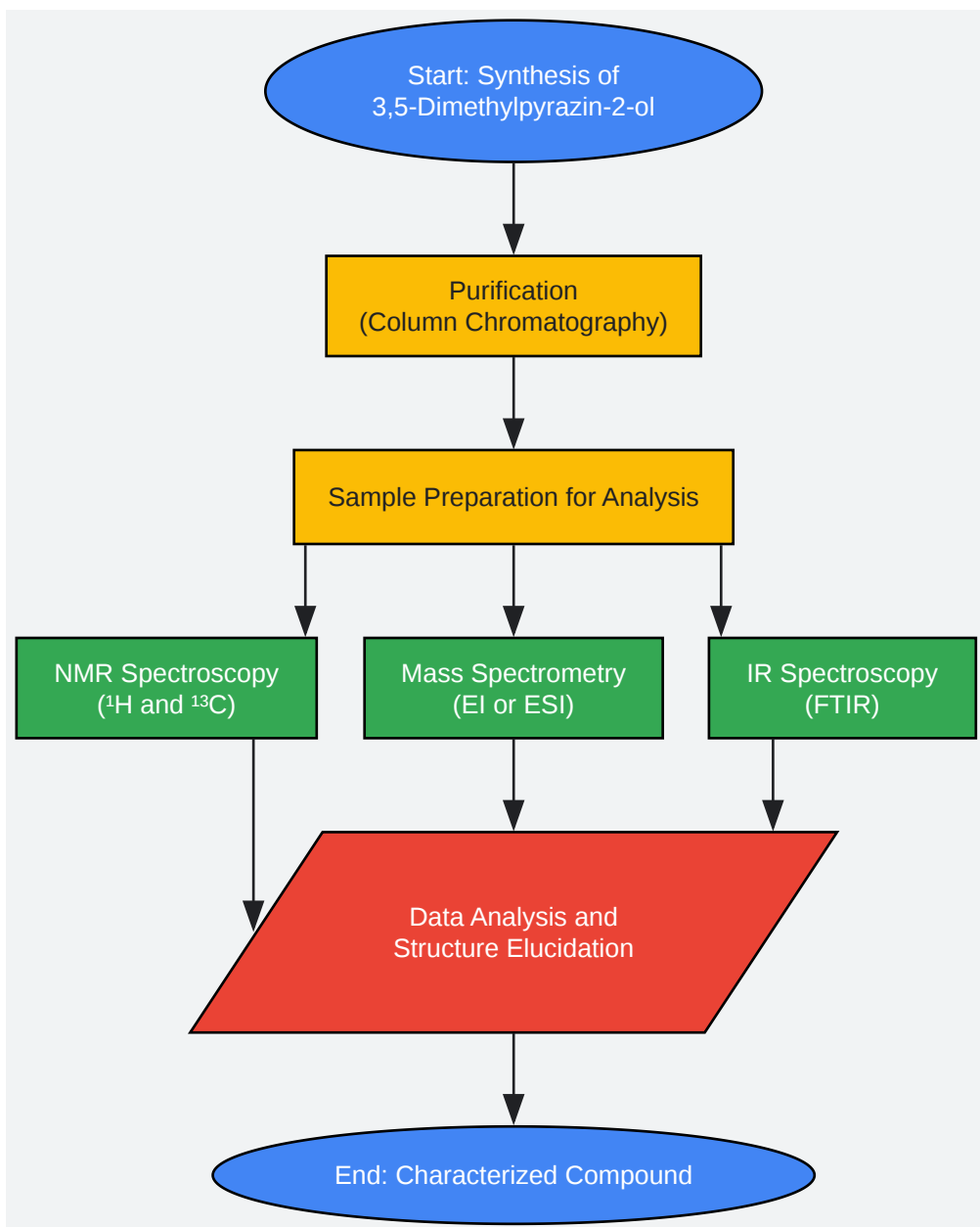
Signaling Pathway Diagram



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Caption: DPO signaling pathway in *Vibrio cholerae*.

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670924#spectroscopic-data-of-3-5-dimethylpyrazin-2-ol]

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